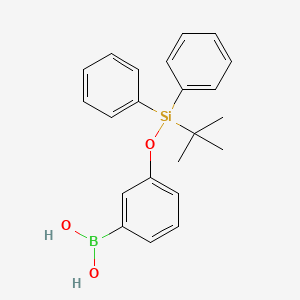
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid
描述
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: is a specialized chemical compound that combines the structural elements of a boronic acid and a tert-butyldiphenylsilyl ether
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of organoboronic esters with suitable reagents. In the case of this compound, the starting material is often a phenylboronic acid derivative.
Silylation Reaction: The tert-butyldiphenylsilyl (TBDPS) group is introduced through a silylation reaction, where phenol derivatives are reacted with TBDPSCl (tert-butyldiphenylchlorosilane) in the presence of a base such as imidazole.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution Reactions: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) are used to cleave the TBDPS group.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Deprotected Phenols: Obtained by cleaving the TBDPS group.
科学研究应用
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: The compound is used in materials science for the development of advanced materials with specific properties.
作用机制
The mechanism by which (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. The TBDPS group provides steric protection, enhancing the selectivity and stability of the compound.
相似化合物的比较
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the TBDPS group, making it less stable and less selective.
Tert-Butyldiphenylsilyl Ethers: Similar in structure but without the boronic acid functionality.
Other Boronic Acids: May have different substituents or protecting groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the TBDPS protecting group, which together provide enhanced stability, selectivity, and versatility in various chemical and biological applications.
属性
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BO3Si/c1-22(2,3)27(20-13-6-4-7-14-20,21-15-8-5-9-16-21)26-19-12-10-11-18(17-19)23(24)25/h4-17,24-25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVAKOCPHAISJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856084 | |
| Record name | (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855779-05-4 | |
| Record name | (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















